N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O5S2 and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
- Synthesis and Docking Studies : A study by Ghorab et al. (2017) focused on synthesizing novel compounds inspired by antituberculosis pro-drugs, involving benzenesulfonamide moiety. These compounds demonstrated antimycobacterial activity, highlighting the potential of similar structures in tuberculosis treatment (Ghorab et al., 2017).
Biological and Pharmacological Properties
- Kynurenine 3-Hydroxylase Inhibition : Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for neurological disorders. This emphasizes the potential use of similar structures in developing treatments for brain-related ailments (Röver et al., 1997).
Environmental Impact and Analysis
- Soil Transport Characteristics : Veeh et al. (1994) studied the transport characteristics of chlorsulfuron, a compound with a benzenesulfonamide group, in soil columns. This research contributes to understanding the environmental mobility and impact of similar chemical compounds (Veeh et al., 1994).
Chemotherapy and Anticancer Applications
- Anticancer Potential : Research by Rahman et al. (2014) on N-substituted benzene sulfonamide derivatives for their diuretic, antihypertensive, and anti-diabetic potential showed significant activity, particularly against various cancer cell lines, suggesting the promise of similar compounds in cancer treatment (Rahman et al., 2014).
Novel Compounds and Antibacterial Activity
- Synthesis and Antimicrobial Activity : Nunna et al. (2014) synthesized new compounds with a sulfamido moiety, demonstrating notable antibacterial and antifungal activities. This indicates the potential of benzenesulfonamide derivatives in creating effective antimicrobial agents (Nunna et al., 2014).
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-12-9-17(26-3)18(10-13(12)2)28(24,25)20-14-5-6-15(19)16(11-14)21-7-4-8-27(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKGSDVECEZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.